molecular formula C17H17N5O3 B15102121 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B15102121
M. Wt: 339.3 g/mol
InChI Key: GWQIWPZJUHLUMQ-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached via nucleophilic substitution reactions using pyrazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to dihydropyridazinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazolyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenating agents, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Dihydropyridazinone derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic systems for organic transformations.

Biology and Medicine

    Pharmacological Studies: The compound may exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Drug Development: It can be a lead compound for the development of new therapeutic agents.

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

    Agriculture: It may be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores.

    Pyrazole Derivatives: Compounds with similar pyrazolyl groups.

    Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups.

Uniqueness

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is unique due to the specific combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H17N5O3

Molecular Weight

339.3 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C17H17N5O3/c1-21-10-13(9-18-21)19-16(23)11-22-17(24)8-7-15(20-22)12-3-5-14(25-2)6-4-12/h3-10H,11H2,1-2H3,(H,19,23)

InChI Key

GWQIWPZJUHLUMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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